molecular formula C9H19NO2 B13216423 5-Amino-3,6-dimethylheptanoic acid

5-Amino-3,6-dimethylheptanoic acid

Cat. No.: B13216423
M. Wt: 173.25 g/mol
InChI Key: HLXFWFBRKZQFGF-UHFFFAOYSA-N
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Description

5-Amino-3,6-dimethylheptanoic acid is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol It is a branched-chain amino acid with a unique structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,6-dimethylheptanoic acid can be achieved through several synthetic routesThis can be accomplished through a series of reactions, including halogenation, nucleophilic substitution, and subsequent reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,6-dimethylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3,6-dimethylheptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3,6-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3,6-dimethylheptanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

5-amino-3,6-dimethylheptanoic acid

InChI

InChI=1S/C9H19NO2/c1-6(2)8(10)4-7(3)5-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

HLXFWFBRKZQFGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C)CC(=O)O)N

Origin of Product

United States

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